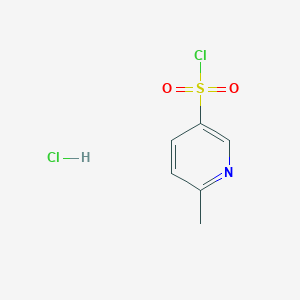

6-Methylpyridine-3-sulfonyl chloride hydrochloride

描述

6-Methylpyridine-3-sulfonyl chloride hydrochloride (CAS: 478264-00-5) is a pyridine-based sulfonyl chloride derivative with a molecular formula of C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol. It is characterized by a methyl group at the 6-position of the pyridine ring and a sulfonyl chloride functional group at the 3-position. The compound is typically available at 95% purity and serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and pharmaceutical precursors . Its applications span use as a basic raw material, organic intermediate, and building block for drug discovery .

属性

IUPAC Name |

6-methylpyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-6(4-8-5)11(7,9)10;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHZDDQNZAOIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210868-11-3 | |

| Record name | 6-methylpyridine-3-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination of 6-Methylpyridine-3-sulfonic Acid

The predominant approach to synthesize 6-Methylpyridine-3-sulfonyl chloride hydrochloride is the chlorination of 6-methylpyridine-3-sulfonic acid using chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or related reagents.

- Reaction conditions: Typically involve refluxing the sulfonic acid with PCl5 or a mixture of PCl5 and POCl3 at elevated temperatures (around 120–130 °C) for several hours (8–15 h).

- Solvents: POCl3 often serves as both reagent and solvent; chloroform or dichloromethane may be used post-reaction for precipitation and purification.

- Workup: After chlorination, the reaction mixture is cooled, diluted with an organic solvent, and treated with hydrogen chloride gas or hydrochloric acid to precipitate the hydrochloride salt.

- Yields: Reported yields range from 81% to 91%, reflecting efficient conversion under optimized conditions.

Diazotization Route (Less Common for This Compound)

While diazotization is a known method for pyridine sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride), it is less favored for the methyl-substituted analog due to instability and side reactions during intermediate formation. The diazotization involves:

- Conversion of 3-aminopyridine derivatives to diazonium salts in acidic media at low temperature (0–5 °C).

- Subsequent reaction with sodium fluoroborate and filtration to isolate intermediates.

- This method is more complex and less suitable for 6-methyl derivatives due to stability issues.

Detailed Preparation Procedures and Data

Phosphorus Pentachloride / Phosphorus Oxychloride Method

| Step | Reagents and Quantities | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 6-Methylpyridine-3-sulfonic acid (e.g., 10–50 g), PCl5 (1.5 eq), POCl3 (solvent, ~100 mL) | Stir at 120–130 °C for 8–15 h under nitrogen | 81–91% | Reaction performed under inert atmosphere to avoid moisture |

| 2 | Cool to room temperature, add chloroform or dichloromethane | Precipitation step | — | Organic solvent aids crystallization of hydrochloride salt |

| 3 | Bubble hydrogen chloride gas or add HCl solution | Formation of hydrochloride salt | — | Solid isolated by filtration and dried under vacuum |

Alternative Chlorination Using PCl5 Alone

Diazotization Route (From 3-Aminopyridine Derivatives)

- Reaction of 3-aminopyridine with sodium nitrite in diluted hydrochloric acid at 0–5 °C.

- Addition of sodium fluoroborate solution to form diazonium fluoborate salt.

- Filtration and drying yield intermediate.

- Subsequent conversion to sulfonyl chloride is less straightforward for methyl-substituted derivatives; yields and purity are sensitive to temperature and side reactions.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| PCl5/POCl3 Chlorination | 6-Methylpyridine-3-sulfonic acid | PCl5 + POCl3 | 120–130 °C, 8–15 h, inert atmosphere | 81–91% | High yield, straightforward | Requires handling corrosive reagents |

| PCl5 Alone | 6-Methylpyridine-3-sulfonic acid | PCl5 | 150 °C, 2 h | Up to 91% | Faster reaction | High temperature may cause side reactions |

| Diazotization Route | 3-Amino-6-methylpyridine (less common) | NaNO2, NaBF4 | 0–5 °C | ~95% for pyridine-3 sulfonyl chloride (not methylated) | Mild temperature, aqueous | Unstable intermediates, side reactions, less suited for methyl derivative |

Research Findings and Practical Considerations

Purity and Stability: Sulfonyl chlorides are prone to hydrolysis and degradation at elevated temperatures. The chlorination step must be carefully controlled to avoid decomposition.

Environmental and Safety Aspects: The use of phosphorus pentachloride and phosphorus oxychloride requires appropriate safety measures due to their corrosiveness and toxicity. The diazotization route generates nitrogen oxides and requires low temperature control.

Scale-up Feasibility: The chlorination methods using PCl5/POCl3 have been successfully scaled to multi-gram and industrial scales with consistent yields, making them preferred for commercial synthesis.

Hydrochloride Salt Formation: The final step of introducing hydrochloric acid or bubbling HCl gas is crucial for isolating the stable hydrochloride salt, which is easier to handle and purify.

化学反应分析

Types of Reactions

6-Methylpyridine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypobromite for the Hofmann amide degradation and various nucleophiles for substitution reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.

Major Products Formed

The major products formed from these reactions include pyridine-3-sulfonic acids and sulfonyl amides, which are valuable intermediates in pharmaceutical and agricultural industries .

科学研究应用

6-Methylpyridine-3-sulfonyl chloride hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 6-Methylpyridine-3-sulfonyl chloride hydrochloride involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. These derivatives can then interact with biological targets, affecting various molecular pathways .

相似化合物的比较

Pyridine vs. Pyrimidine Derivatives

- This compound features a pyridine ring, whereas 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) is a pyrimidine derivative. Pyrimidines exhibit distinct electronic properties due to their two nitrogen atoms, enhancing hydrogen-bonding interactions in biological systems compared to pyridines .

- The methyl and sulfonyl chloride groups in the target compound increase steric hindrance and electrophilicity, making it more reactive in nucleophilic substitutions than carboxylate or carboxylic acid analogues like 6-chloro-3-methylpicolinic acid .

Sulfonyl Chlorides vs. Carboxylates

- Sulfonyl chlorides (e.g., 3-pyridinesulfonyl chloride hydrochloride) are highly reactive toward amines and alcohols, forming sulfonamides and sulfonate esters, respectively. In contrast, carboxylates like methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0) are more stable and serve as ligands or prodrug precursors .

Reactivity and Stability

- This compound is moisture-sensitive due to the sulfonyl chloride group, requiring storage under anhydrous conditions. Its stability is comparable to 3-bromo-4-fluorobenzene-1-sulfonyl chloride (CAS: 631912-19-1), though the latter’s benzene ring confers greater thermal stability .

Purity and Availability

- While This compound is typically available at 95% purity, benzene-based sulfonyl chlorides like tert-butyl (4-(chlorosulfonyl)phenyl)carbamate (CAS: 269747-25-3) are often supplied at 98% purity, reflecting differences in synthetic optimization .

Research Findings and Trends

Recent studies highlight the growing preference for pyridine sulfonyl chlorides over benzene analogues in drug discovery due to their improved metabolic stability and lower toxicity . However, pyrimidine derivatives like 2-chloro-6-methylpyrimidine-4-carboxylic acid remain dominant in enzyme inhibition studies owing to their structural mimicry of nucleotides .

生物活性

6-Methylpyridine-3-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumor, and neuropharmacological effects, supported by research findings and case studies.

- Chemical Name : this compound

- CAS Number : 1210868-11-3

- Molecular Formula : C7H8ClN2O2S

- Molecular Weight : 210.67 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains and fungi.

- Mechanism : The compound inhibits specific enzymes crucial for microbial survival, leading to growth suppression.

- Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 0.5 to 2 µg/mL against both Gram-positive and Gram-negative bacteria .

Antitumor Properties

Preliminary studies suggest that this compound possesses cytotoxic effects on several cancer cell lines.

- Mechanism : It induces apoptosis through mitochondrial pathways, leading to cell death.

- IC50 Values : In vitro studies on human gastric cancer cells revealed an IC50 of approximately 3.5 µM, indicating significant antitumor activity .

Neuropharmacological Effects

Emerging evidence suggests that the compound acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).

- Implications : This modulation may enhance synaptic transmission, offering potential therapeutic benefits for cognitive disorders.

- EC50 Value : In studies using Xenopus oocytes, derivatives showed significant enhancement in nAChR activity with an EC50 of 0.18 µM.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-Methylpyridine derivatives is essential for optimizing their biological activity. The following table summarizes key structural features and their corresponding activities:

| Compound | Structural Features | Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Methyl substitution at position 5 | Antitumor | 3.5 |

| 2 | Ethyl substitution at position 6 | Antimicrobial | 2.0 |

| 3 | No substitutions | Neuropharmacological | 1.8 |

Antitumor Activity Case Study

In vitro studies on human gastric cancer cells demonstrated the compound's cytotoxic effects with an IC50 value of approximately 3.5 µM, primarily through apoptosis induction via mitochondrial pathways.

Neuropharmacological Effects Case Study

A study conducted on Xenopus oocytes showed that derivatives of this compound acted as positive allosteric modulators at nAChRs, significantly enhancing receptor activity (EC50 = 0.18 µM).

Antimicrobial Efficacy Case Study

Research indicated that the compound displayed notable inhibitory effects against various bacterial strains with MIC values between 0.5 and 2 µg/mL, showcasing its potential as an antimicrobial agent.

常见问题

Q. What are the established synthetic routes for 6-methylpyridine-3-sulfonyl chloride hydrochloride, and what are their key parameters?

The synthesis typically involves sulfonation of 6-methylpyridine followed by chlorination. A common route includes:

- Step 1 : Sulfonation of 6-methylpyridine using chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.

- Step 2 : Chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

- Step 3 : Hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid .

Key parameters include maintaining anhydrous conditions, stoichiometric ratios (e.g., 1:1.2 pyridine:chlorosulfonic acid), and reaction monitoring via TLC or HPLC .

Q. How is the compound purified, and what analytical methods validate its purity?

Q. What are the primary research applications of this compound in academic settings?

- Organic synthesis : As a sulfonating agent for introducing sulfonamide groups into heterocycles (e.g., pyridines, piperidines) .

- Medicinal chemistry : Intermediate in designing kinase inhibitors or antimicrobial agents due to its electrophilic sulfonyl chloride moiety .

- Material science : Functionalization of polymers via sulfonation reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves conversion rates (>90%) by enhancing energy transfer .

- Catalytic additives : Pyridine (5 mol%) scavenges HCl, preventing side reactions and improving sulfonamide formation efficiency .

- Solvent selection : Use of aprotic solvents (e.g., DCM, THF) minimizes hydrolysis of the sulfonyl chloride group .

Q. What are the stability challenges of this compound under varying storage conditions?

Q. How can researchers address discrepancies in reported purity levels (e.g., 95% vs. 98%)?

Q. What solvent systems are optimal for its reactivity in nucleophilic substitutions?

- Polar aprotic solvents : DMF or acetonitrile enhance electrophilicity of the sulfonyl chloride group.

- Low-temperature reactions : Conduct at −20°C in THF to suppress hydrolysis while enabling efficient coupling with amines .

Q. How does the methyl group at position 6 influence its reactivity compared to unsubstituted pyridine sulfonyl chlorides?

- Steric effects : The methyl group reduces reactivity at position 4, directing electrophilic substitutions to position 2.

- Electronic effects : Electron-donating methyl group stabilizes intermediates in SNAr reactions, improving regioselectivity .

Methodological Considerations for Data Contradictions

Q. How should researchers interpret conflicting data on catalytic efficiency in sulfonylation reactions?

- Control experiments : Compare reaction outcomes with/without catalysts (e.g., pyridine) under identical conditions.

- Kinetic studies : Use in-situ IR or NMR to track reaction progress and identify rate-limiting steps .

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。